Prostalene
Overview
Description
Prostalene is an analog of prostaglandin F2 alpha, a naturally occurring prostaglandin. It is primarily used in veterinary medicine for the control of estrus in mares . Prostanoids, the class to which this compound belongs, are active lipid mediators that regulate inflammatory responses .
Preparation Methods
The synthesis of prostalene involves several steps, starting from the appropriate fatty acid methyl ester. The synthetic route typically includes esterification, reduction, and cyclization reactions. Industrial production methods are not extensively documented, but laboratory synthesis involves precise control of reaction conditions to ensure the correct stereochemistry and functional group placement .
Chemical Reactions Analysis
Prostalene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different analogs.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Prostalene has several scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactions of prostaglandin analogs.
Biology: Investigated for its role in regulating inflammatory responses and other biological processes.
Medicine: Primarily used in veterinary medicine for controlling estrus in mares
Industry: Used in the production of veterinary pharmaceuticals
Mechanism of Action
Prostalene exerts its effects by binding to prostaglandin receptors, specifically the prostaglandin F2 alpha receptor. This binding leads to a series of intracellular events that result in the desired biological effects, such as the regulation of estrus in mares. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Prostalene is unique among prostaglandin analogs due to its specific structure and biological activity. Similar compounds include:
Carboprost tromethamine: Used to treat postpartum uterine hemorrhage.
Dinoprostone: Used to induce labor or abortion.
Misoprostol: Used to reduce the risk of NSAID-induced gastric ulcers and to terminate pregnancies.
Iloprost: Used to treat pulmonary arterial hypertension and frostbites.
This compound’s uniqueness lies in its specific application in veterinary medicine and its distinct chemical structure, which provides specific biological activities not found in other prostaglandin analogs.
Properties
InChI |
InChI=1S/C22H36O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h7-8,13,15,17-20,23-24,26H,4-5,9-12,14,16H2,1-3H3/b15-13+/t6?,17-,18-,19+,20-,22-/m1/s1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIYHUSSKSFYBD-MFZPGRHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=C=CCCC(=O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC=C=CCCC(=O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021602 | |
Record name | Prostalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54120-61-5 | |
Record name | Prostalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54120-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prostalene [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054120615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prostalene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11454 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prostalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prostalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROSTALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O02SWY8981 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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